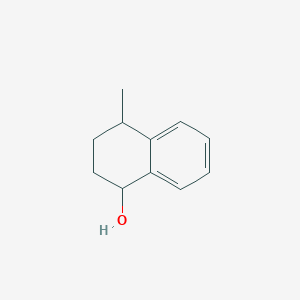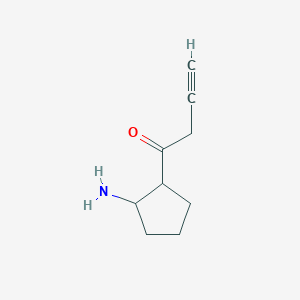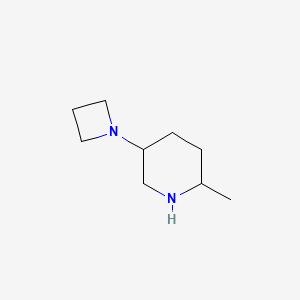
(1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is a chemical compound characterized by the presence of a benzofuran ring attached to a dimethylpropan-1-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine typically involves the formation of the benzofuran ring followed by the introduction of the amine group. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne to form the benzofuran ring. This is followed by the alkylation of the benzofuran with a suitable alkyl halide to introduce the dimethylpropan-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran ring or the amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or inhibition, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(1-benzofuran-2-yl)ethanol: Similar in structure but with an ethanol group instead of the dimethylpropan-1-amine group.
2-Acetylbenzofuran: Contains an acetyl group at the benzofuran ring.
Benzofuran-2-carboxylic acid: Features a carboxylic acid group at the benzofuran ring.
Uniqueness
(1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is unique due to the presence of the dimethylpropan-1-amine group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)12(14)11-8-9-6-4-5-7-10(9)15-11/h4-8,12H,14H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
HCZYBPRSKCZGRB-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C1=CC2=CC=CC=C2O1)N |
Kanonische SMILES |
CC(C)(C)C(C1=CC2=CC=CC=C2O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



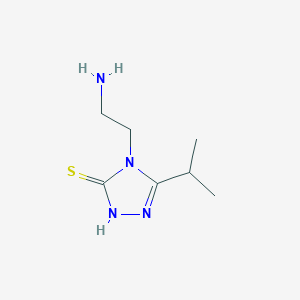
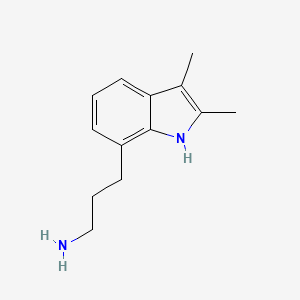
![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)
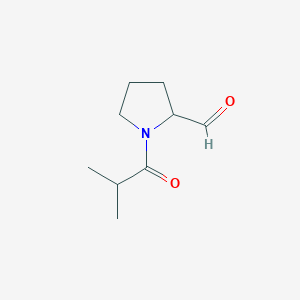
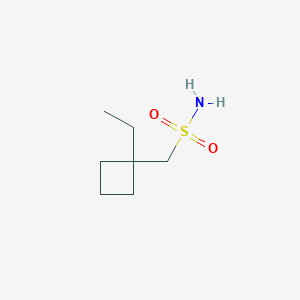
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
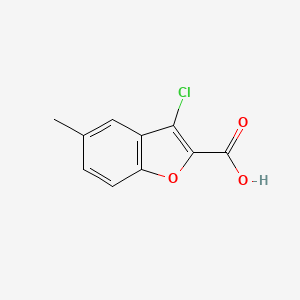
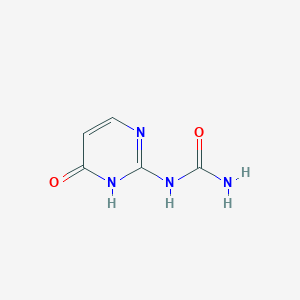

![N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
